molecular formula C14H10N4O2S2 B5012205 n,n'-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide CAS No. 5186-50-5

n,n'-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5012205
CAS No.: 5186-50-5
M. Wt: 330.4 g/mol
InChI Key: BMLGEWZBPOSRMC-UHFFFAOYSA-N
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Description

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide is a heterocyclic compound featuring two thiazole rings attached to a benzene-1,4-dicarboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of 2-aminothiazole with terephthaloyl chloride under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) as a coupling reagent in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

While specific industrial production methods for N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitutions can occur on the thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could induce apoptosis by interacting with cellular pathways that regulate cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-di(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide stands out due to its specific combination of thiazole rings and benzene-1,4-dicarboxamide core, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-N,4-N-bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O2S2/c19-11(17-13-15-5-7-21-13)9-1-2-10(4-3-9)12(20)18-14-16-6-8-22-14/h1-8H,(H,15,17,19)(H,16,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMLGEWZBPOSRMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70966189
Record name N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5186-50-5
Record name N~1~,N~4~-Bis(1,3-thiazol-2-yl)benzene-1,4-dicarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70966189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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